molecular formula C17H17FN6O2 B3010856 3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921878-05-9

3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B3010856
CAS RN: 921878-05-9
M. Wt: 356.361
InChI Key: ATNHWBDLFHNLTP-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that have been found to be remarkably versatile in drug design . They have been used in various applications in medicinal chemistry due to their relatively simple structure and the fact that their ring system is isoelectronic with that of purines . This makes them potential surrogates of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One common method involves the reaction of hydrazine with a 1,3-diketone or a β-keto ester . The choice of substituents can greatly influence the properties of the resulting triazole .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is relatively simple, consisting of a five-membered ring with three nitrogen atoms . They exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and radicals . The type of reaction and the products formed can depend on the substituents present on the triazole ring .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds that are difficult to cleave . They can interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHWBDLFHNLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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